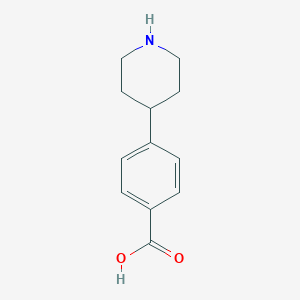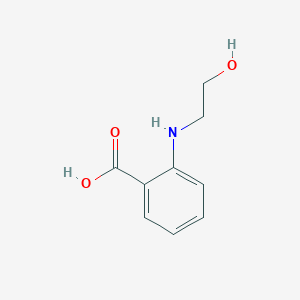
2-(1-Adamantyl)propan-2-ol
Descripción general
Descripción
“2-(1-Adamantyl)propan-2-ol” is a chemical compound with the molecular formula C13H22O . It is also known by other names such as “2-Adamantan-1-yl-propan-2-ol” and "2- [1-Adamantyl]propan-2-ol" .
Synthesis Analysis
The synthesis of “2-(1-Adamantyl)propan-2-ol” involves a reaction of 1-adamantanecarbonyl chloride with magnesium in diethyl ether under an Ar atmosphere and stirring . The reaction mixture is then heated at gentle reflux for 4 hours .
Molecular Structure Analysis
The molecular structure of “2-(1-Adamantyl)propan-2-ol” can be viewed using Java or Javascript . The 3D structure is also available as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of “2-(1-Adamantyl)propan-2-ol” involve the formation of a Grignard reagent from magnesium turnings and methyl iodide in dry diethyl ether . The Grignard reagent is then used in the synthesis of "2-(1-Adamantyl)propan-2-ol" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Adamantyl)propan-2-ol” include a molecular weight of 194.31 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 1 .
Aplicaciones Científicas De Investigación
Synthesis of Functional Adamantane Derivatives
2-(1-Adamantyl)propan-2-ol: serves as a precursor in the synthesis of various functional adamantane derivatives. These derivatives are crucial in the development of bioactive compounds, pharmaceuticals, and materials with unique thermal and chemical stability due to the robust adamantane framework .
Nanotechnology and Material Science
The compound’s structure allows for its use in nanotechnology, particularly in the creation of nanowires. These nanowires can link semiconductor contact surfaces, providing a pathway for electrical conduction at the nanoscale .
Polymerization Reactions
In polymer science, 2-(1-Adamantyl)propan-2-ol can be utilized to initiate polymerization reactions. The resulting polymers may exhibit enhanced thermal stability and could be used in high-performance materials .
High-Energy Fuels and Oils
The high reactivity of adamantane derivatives, including 2-(1-Adamantyl)propan-2-ol , makes them potential candidates for use in high-energy fuels and oils. Their stability at extreme temperatures could lead to more efficient fuel formulations .
Quantum-Chemical Calculations
This compound is also valuable in computational chemistry, where quantum-chemical calculations can explore its electronic structure. Such studies can elucidate the mechanisms of chemical transformations and catalysis involving adamantane derivatives .
Industrial Testing Applications
2-(1-Adamantyl)propan-2-ol: is used in various industrial testing applications, including microbiology methods, molecular biology methods, and PCR and qPCR. Its stability and reactivity make it suitable for these precise scientific methods .
Safety and Hazards
When handling “2-(1-Adamantyl)propan-2-ol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
It is known to be an important organic synthesis reagent .
Mode of Action
It is known to be used in oxidation reactions , implying that it may interact with its targets by donating or accepting electrons.
Biochemical Pathways
Given its use in oxidation reactions , it may influence pathways involving redox reactions.
Result of Action
Its role as an oxidation reagent suggests it may cause changes at the molecular level, potentially altering the structure or function of target molecules.
Propiedades
IUPAC Name |
2-(1-adamantyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKAUEBLTWRERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306423 | |
| Record name | 2-(1-adamantyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)propan-2-ol | |
CAS RN |
775-64-4 | |
| Record name | 775-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-adamantyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



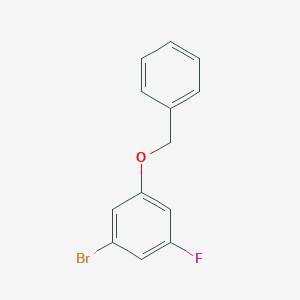

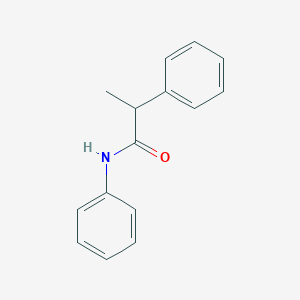
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)
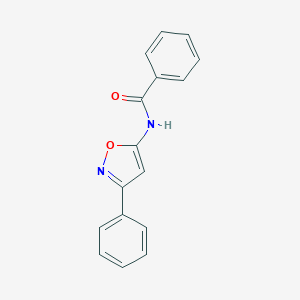


![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)



